N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11(2)8-14(12(11,3)4)10(15)13-7-9-5-6-9/h9H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGIHJAGGUFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)NCC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups. Quinazolinamines are known to interact with various receptors and enzymes, influencing numerous biological processes.
Mode of Action
The presence of a n-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the mop receptor, potent agonism, and antinociceptive efficacy.
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be involved in various biochemical pathways. For instance, they can participate in the biosynthesis of cyclopropane fatty acids.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively. Fluoroquinolones are known for their broad-spectrum and excellent tissue penetration.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide core with a hydroxy-containing substituent.
- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
- Key Features : Contains an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization reactions .
- Comparison :
- The target compound replaces the benzamide aromatic ring with a rigid azetidine ring, reducing aromatic interactions but enhancing conformational stability.
- The absence of a hydroxyl group in the target compound limits its utility in metal-catalyzed reactions but may improve metabolic stability in biological systems.
Deuterated/Tritiated N-(4,5-Dimethylthiazolo-2(3H)-yliden)-2,2,3,3-tetramethylcyclopropane-1-carboxamide Derivatives
- Structure : Cyclopropane carboxamide core with isotopic substitutions (deuterium/tritium) and a thiazole moiety.
- Key Features : Isotopic labeling enhances metabolic stability and pharmacokinetic profiling .
- Comparison: The cyclopropane ring in these derivatives contrasts with the azetidine ring in the target compound, offering distinct steric and electronic properties. Isotopic substitution (D/T) in the derivatives may reduce oxidative metabolism compared to the non-deuterated methyl groups in the target compound.
N-(cyclopropylmethyl)-1'-methyl-1-(5-methylthiophene-2-carbonyl)-4',7'-dihydro-1'H-spiro[piperidine-4,6'-pyrano[4,3-c]pyrazole]-3'-carboxamide
- Structure: Complex spirocyclic system with fused pyrano-pyrazole and piperidine rings.
- Molecular Formula : C₂₂H₂₈N₄O₃S (MW: 428.55 g/mol) .
- Comparison :
- The target compound’s simpler azetidine structure (MW 210.32) may confer better solubility and membrane permeability compared to this larger, more rigid spirocyclic analog.
- Both compounds retain the carboxamide group, but the spirocyclic derivative’s thiophene and pyrazole moieties suggest broader π-π stacking or hydrogen-bonding capabilities.
Structural and Functional Data Table
Research Findings and Implications
- Enzyme Binding : The target compound’s azetidine ring likely contributes to its binding specificity in the dipeptidyl-peptidase active site, as observed in the 2.039 Å crystal structure .
- Metabolic Stability : Unlike deuterated derivatives , the methyl groups in the target compound may increase susceptibility to oxidative metabolism, necessitating further derivatization for drug development.
- Synthetic Utility : The absence of directing groups (e.g., N,O-bidentate in ) limits the target compound’s use in catalysis but simplifies its synthesis for biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
